Dichlorobis(bipyridine)ruthenium

Bioelectrocatalysis Enzyme Kinetics Biosensors

Researchers needing a versatile entry point to heteroleptic Ru(II) polypyridyl complexes often encounter the limitation that Ru(bpy)₃Cl₂ is coordinatively saturated and cannot undergo controlled ligand substitution. Ru(bpy)₂Cl₂ solves this with two labile chloride ligands that enable facile synthesis of [Ru(bpy)₂(L)]ⁿ⁺ libraries under mild thermal or photochemical conditions. - Enables systematic tuning of absorption, emission, and redox properties (E₁/₂ ≈ 0.58-0.59 V vs. Ag/AgCl for derived complexes). - Essential precursor for photoredox catalysts, dye-sensitized solar cells, and bioinorganic drug-discovery programs. - Available with batch-specific certificates of analysis; ships ambient with HazMat compliance.

Molecular Formula C20H16Cl2N4Ru
Molecular Weight 484.3 g/mol
CAS No. 19542-80-4
Cat. No. B13139881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(bipyridine)ruthenium
CAS19542-80-4
Molecular FormulaC20H16Cl2N4Ru
Molecular Weight484.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl
InChIInChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2
InChIKeyMGAJEYXQYJBLQL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorobis(bipyridine)ruthenium – Core Precursor


cis-Dichlorobis(bipyridine)ruthenium(II), with the formula RuCl₂(bipy)₂ and CAS 19542-80-4 (dihydrate), is a diamagnetic octahedral coordination complex of ruthenium in the +2 oxidation state [1]. It features two cis chloride ligands and two chelating 2,2'-bipyridine ligands [2]. This compound is primarily recognized as a versatile synthetic precursor to numerous ruthenium polypyridyl complexes via substitution of the labile chloride ligands, making it a cornerstone building block in photochemistry, catalysis, and materials science [3].

Why Ru(bpy)₂Cl₂ Cannot Be Substituted with Ru(bpy)₃Cl₂


Dichlorobis(bipyridine)ruthenium(II) and tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) are not functionally interchangeable. Ru(bpy)₃Cl₂ is a coordinatively saturated, kinetically inert luminescent probe and photosensitizer whose primary utility lies in its robust excited-state electron transfer capabilities [1]. In contrast, Ru(bpy)₂Cl₂ possesses two labile chloride ligands that enable facile substitution chemistry, allowing it to serve as a synthetic precursor for generating a vast library of heteroleptic ruthenium complexes with tailored photophysical, electrochemical, and biological properties [2]. Attempting to use Ru(bpy)₃Cl₂ in place of Ru(bpy)₂Cl₂ for ligand derivatization, surface functionalization, or the preparation of mixed-ligand catalysts would fail due to the absence of available coordination sites and the inability to perform controlled ligand substitution [3]. Conversely, Ru(bpy)₂Cl₂ exhibits distinct photochemical behavior—including simultaneous photooxidation and photoreduction in aerated solvents—that differs fundamentally from the photophysics of Ru(bpy)₃²⁺-based systems [4].

Quantitative Performance Comparison with Analogs


Faster Electron Transfer with Glucose Oxidase

In enzyme-coupled electron transfer reactions with glucose oxidase, the Ru(III) complex [Ru(bpy)₂Cl₂]⁺ demonstrates a significantly higher rate constant than its osmium analog [Os(phen)₂Cl₂]⁺ under identical conditions [1].

Bioelectrocatalysis Enzyme Kinetics Biosensors

Regiodivergent Boulton–Katritzky Photorearrangement

In the photochemical Boulton–Katritzky rearrangement of Z-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole, catalytic amounts of Ru(bpy)₂Cl₂ under visible or UV irradiation alter the reaction course to produce 1-aryl-5-benzoylamino-3-phenyl-1,2,4-triazoles (3a–e) in high yields, either exclusively or alongside the expected 2-aryl triazole products (2a–d) [1]. In contrast, Ru(bpy)₃Cl₂ is not reported to induce this regioselectivity shift in the same reaction.

Photoredox Catalysis Heterocyclic Synthesis Regioselective Rearrangement

Ru(II)/Ru(III) Redox Potential Differentiation

Cyclic voltammetry of Ru(III) complexes derived from Ru(bpy)₂Cl₂, specifically [(bpy)₂Ru{(OOCCH₂)₂S₂C₂(CN)₂}]⁺, exhibits a reversible one-electron oxidation wave at E₁/₂ = 0.59 V vs. Ag/AgCl in DMF over a glassy carbon electrode [1]. The corresponding phenanthroline analog shows E₁/₂ = 0.58 V under identical conditions. By contrast, Ru(II)-L2 complexes bearing di(benzylsulfanyl)maleonitrile ligands display more positive redox potentials (E₁/₂ = 0.98 V and 0.92 V) and become irreversible in the presence of sodium acetate [1].

Electrochemistry Cyclic Voltammetry Coordination Chemistry

Precursor Role for Anticancer Ruthenium Complexes

Direct comparative anticancer cytotoxicity data for the parent compound cis-dichlorobis(bipyridine)ruthenium(II) against cell lines is not available in the primary literature; the compound's primary role in biological applications is as a synthetic precursor to functionalized derivatives [1]. For example, cis-dichlorobis(2,2′-bipyridyl-4,4′-dicarboxylic acid)ruthenium(II)—a derivative synthesized from the parent framework—has been evaluated against human pancreatic carcinoma cell lines MIA PaCa-2 and PANC-1 [2]. Similarly, heteroleptic ruthenium(II) complexes derived from Ru(bpy)₂Cl₂ precursors have demonstrated IC₅₀ values of 4.75 μM against A2780 ovarian cancer cells [3].

Bioinorganic Chemistry Anticancer Prodrug Development

Validated Application Scenarios


Heteroleptic Ru(II) Polypyridyl Complex Synthesis

Ru(bpy)₂Cl₂ serves as the definitive precursor for preparing mixed-ligand ruthenium complexes of the type [Ru(bpy)₂(L)]ⁿ⁺, where L represents a third chelating or monodentate ligand. The labile chloride ligands undergo substitution under mild thermal or photochemical conditions, enabling systematic tuning of absorption (λmax = 538 nm, ε = 9890 M⁻¹ cm⁻¹ in N-methylformamide), emission, and redox properties (E₁/₂ ≈ 0.58–0.59 V vs. Ag/AgCl for derived complexes) [1]. This synthetic versatility is not accessible with the coordinatively saturated Ru(bpy)₃Cl₂.

Regiodivergent Photochemical Catalysis

In photochemical rearrangements such as the Boulton–Katritzky reaction of Z-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole, Ru(bpy)₂Cl₂ enables selective formation of 1-aryl-5-benzoylamino-3-phenyl-1,2,4-triazoles (up to 79% yield) that are not accessible with standard photoredox catalysts like Ru(bpy)₃Cl₂ [1]. This regiodivergent capability is valuable for medicinal chemistry and heterocyclic synthesis programs requiring specific triazole isomers.

Glucose Oxidase-Based Bioelectrochemical Sensing

The oxidized form [Ru(bpy)₂Cl₂]⁺ exhibits a second-order rate constant of 1.8 × 10⁵ M⁻¹ s⁻¹ for reduction by reduced glucose oxidase, demonstrating superior electron transfer kinetics compared to osmium-based analogs [Os(phen)₂Cl₂]⁺ under identical air-equilibrated conditions [1]. This kinetic advantage supports the development of more responsive glucose biosensors and enzymatic biofuel cells where rapid mediator-enzyme electron exchange is critical.

Anticancer Ru(II) Complex Derivatization

While the parent Ru(bpy)₂Cl₂ lacks direct reported anticancer activity, it functions as the essential synthetic building block for generating biologically active ruthenium(II) polypyridyl derivatives. Substituted analogs derived from this precursor have demonstrated cytotoxicity against ovarian (A2780, IC₅₀ = 4.75 μM), breast (MCF7), colorectal (HCT116), and pancreatic (MIA PaCa-2, PANC-1) cancer cell lines [1]. Procurement of the parent precursor is a prerequisite for structure-activity relationship studies in ruthenium-based drug discovery programs.

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